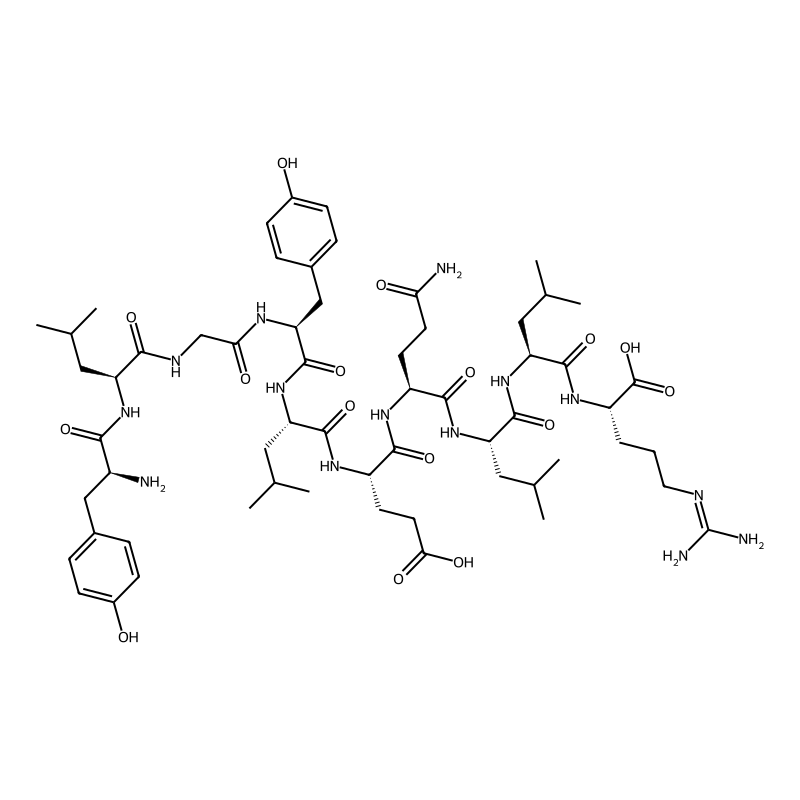

alpha-Casozepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

alpha-Casozepine (CAS 117592-45-7) is a bioactive decapeptide, defined by the specific amino acid sequence YLGYLEQLLR, originally isolated from the tryptic hydrolysate of bovine alpha-s1-casein . In industrial and research procurement, it is utilized as a highly water-soluble, non-sedative positive allosteric modulator of the GABA-A receptor [1]. Unlike crude dairy extracts, the >98% purified peptide offers an exact molar concentration of the active sequence, ensuring predictable pharmacokinetics and formulation stability. Its primary commercial value lies in its ability to replicate the anxiolytic mechanisms of synthetic benzodiazepines without introducing the regulatory complexities, physical dependence, or cognitive impairment associated with controlled substances .

Substituting purified alpha-Casozepine with crude alpha-s1-casein hydrolysates introduces severe lot-to-lot variability, as the concentration of the active YLGYLEQLLR sequence fluctuates depending on the enzymatic cleavage efficiency during manufacturing[1]. This variability forces formulators to use macro-doses (e.g., 15.0 mg/kg) of crude powder to achieve baseline efficacy, complicating the production of low-volume delivery systems like capsules or sublingual drops [2]. Conversely, substituting with standard synthetic anxiolytics like diazepam resolves the dosing volume issue but introduces strict regulatory scheduling, requires organic co-solvents for liquid formulation, and triggers unwanted sedation and motor impairment that disqualify the end-product from over-the-counter or daytime-use markets[1].

References

- [1] Miclo, L., et al. 'Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity.' FASEB J. (2001) 15:1780-1782.

- [2] Benoit, S., et al. 'The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve.' Nutrients. (2022).

In Vivo Anxiolytic Efficacy Without Receptor Downregulation

When evaluated in the conditioned defensive burying paradigm, purified alpha-Casozepine demonstrates anxiolytic efficacy statistically equivalent to standard benzodiazepines, but operates via a substantially different binding kinetic profile. While diazepam binds the GABA-A receptor with nanomolar affinity, alpha-Casozepine exhibits a 10,000-fold lower in vitro affinity (IC50 ~88 μM) [1]. Despite this lower affinity, an intraperitoneal dose of 0.4–1.0 mg/kg of alpha-Casozepine achieves an equivalent reduction in anxiety-linked probe-burying duration as 0.5–1.0 mg/kg of diazepam [2]. This discrepancy between low receptor affinity and high in vivo efficacy allows the peptide to modulate GABAergic signaling without triggering the rapid receptor downregulation and tolerance associated with high-affinity synthetic ligands.

| Evidence Dimension | In vitro GABA-A receptor affinity vs. in vivo effective dose |

| Target Compound Data | alpha-Casozepine: IC50 ~88 μM; effective in vivo dose 0.4–1.0 mg/kg |

| Comparator Or Baseline | Diazepam: Nanomolar affinity; effective in vivo dose 0.5–1.0 mg/kg |

| Quantified Difference | Equivalent in vivo behavioral efficacy achieved despite 10,000-fold lower in vitro receptor affinity. |

| Conditions | Conditioned defensive burying (CDB) paradigm in Wistar rats; intraperitoneal administration. |

Procurement of alpha-Casozepine allows formulators to achieve benchmark-level anxiolytic performance while avoiding the physiological tolerance and regulatory scheduling associated with high-affinity synthetic benzodiazepines.

Active Principle Concentration and Dosing Precision

Industrial applications often rely on crude tryptic hydrolysates of bovine alpha-s1-casein, which contain highly variable concentrations of the active decapeptide. To achieve a statistically significant anxiolytic effect in behavioral models, crude hydrolysates require an oral dose of approximately 15.0 mg/kg [2]. In contrast, procurement of >98% HPLC-purified alpha-Casozepine (CAS 117592-45-7) isolates the exact YLGYLEQLLR sequence, driving the effective systemic dose down to 0.5–1.0 mg/kg[1]. This 15-to-30-fold reduction in required mass enables precise micro-dosing and eliminates the reproducibility issues caused by fluctuating peptide ratios in batch-to-batch crude dairy extracts.

| Evidence Dimension | Effective dose required for behavioral modulation |

| Target Compound Data | Purified alpha-Casozepine (>98%): 0.5–1.0 mg/kg |

| Comparator Or Baseline | Crude alpha-s1-casein tryptic hydrolysate: 15.0 mg/kg |

| Quantified Difference | Purified peptide requires 15x to 30x less mass to achieve equivalent behavioral endpoints. |

| Conditions | In vivo behavioral assays (Elevated Plus-Maze and CDB). |

Selecting the >98% purified peptide rather than a crude hydrolysate ensures lot-to-lot reproducibility and enables integration into low-volume delivery formats like sublingual drops or concentrated capsules.

Aqueous Solubility for Liquid Formulation Workflows

The formulation of lipophilic anxiolytics such as diazepam strictly requires organic co-solvents (e.g., DMSO, PEG400) or complex suspension matrices (e.g., 0.4% Tween 80 with 0.4% methylcellulose) to maintain stability in liquid formats[1]. Conversely, alpha-Casozepine is a highly hydrophilic decapeptide that readily dissolves in water and standard aqueous buffers without the need for surfactants or organic solvents . This fundamental difference in solubility profiles significantly streamlines the manufacturing process for liquid functional foods and injectable research formulations, reducing both excipient costs and the risk of solvent-induced toxicity in sensitive assays.

| Evidence Dimension | Solvent requirements for stable liquid formulation |

| Target Compound Data | alpha-Casozepine: Soluble in pure water and standard aqueous buffers |

| Comparator Or Baseline | Diazepam: Requires DMSO, PEG, or Tween 80/methylcellulose suspensions |

| Quantified Difference | Eliminates the need for 100% of organic co-solvents or synthetic surfactants in aqueous liquid formulations. |

| Conditions | Standard laboratory and industrial liquid compounding at ambient temperature. |

High aqueous solubility allows manufacturers to bypass complex suspension protocols, directly reducing compounding time and expanding compatibility with water-based functional beverages.

Preservation of Baseline Locomotor Activity

A critical limitation of conventional GABA-A positive allosteric modulators is the induction of sedation and motor impairment. In Light/Dark Box and Open Field tests, subjects administered 1.0 mg/kg of diazepam exhibit a significant reduction in total transitions and baseline locomotor activity [1]. However, subjects administered an equimolar/equivalent dose of alpha-Casozepine (1.0 mg/kg) demonstrate no statistically significant difference in total transitions compared to vehicle-treated controls [1]. This quantitative separation of anxiolytic efficacy from motor depression confirms that the YLGYLEQLLR sequence selectively modulates anxiety pathways without triggering the sedative side effects inherent to the comparator.

| Evidence Dimension | Impact on baseline locomotor activity (total transitions) |

| Target Compound Data | alpha-Casozepine (1.0 mg/kg): 0% significant reduction vs. vehicle |

| Comparator Or Baseline | Diazepam (1.0 mg/kg): Significant reduction in total transitions vs. vehicle |

| Quantified Difference | Complete preservation of motor function compared to the sedative benchmark. |

| Conditions | In vivo Light/Dark Box and Open Field tests; 30 minutes post-administration. |

This non-sedative profile is essential for buyers formulating daytime-use supplements or conducting neuropharmacological research where motor impairment would confound cognitive or behavioral data.

High-Concentration Nutraceuticals for Daytime Stress Relief

Because purified alpha-Casozepine requires 15 to 30 times less mass than crude casein hydrolysates to achieve efficacy [1], it is an effective precursor for low-volume, high-concentration nutraceuticals such as sublingual drops, gummies, and small-form capsules. Its documented preservation of baseline locomotor activity ensures that these daytime-use products will not cause unwanted sedation or cognitive impairment in end-users.

Aqueous Functional Beverages and Liquid Supplements

The peptide's high hydrophilicity allows it to be directly integrated into water-based functional beverages and liquid dietary supplements without the use of organic co-solvents or complex surfactant suspensions (e.g., Tween 80). This direct water solubility significantly reduces compounding complexity, lowers excipient costs, and improves the sensory profile of the final liquid product.

Veterinary Behavioral Therapeutics

In veterinary medicine, alpha-Casozepine is utilized to manage transport anxiety and environmental stress in companion animals . Procurement of the >98% pure peptide ensures precise dosing per kilogram of body weight, which is critical for smaller animals where the bulk volume and variable peptide concentration of crude dairy hydrolysates would cause gastrointestinal distress or erratic behavioral outcomes.

Preclinical Neuropharmacology Benchmark

For laboratories studying GABAergic signaling, alpha-Casozepine serves as a practical non-sedative positive allosteric modulator benchmark. It allows researchers to isolate anxiolytic pathways from motor-depressive pathways in vivo without requiring the regulatory scheduling and secure storage protocols mandated for controlled substances like diazepam [1].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Sequence

Wikipedia

Dates

2: Miyaji K, Kato M, Ohtani N, Ohta M. Experimental Verification of the Effects on Normal Domestic Cats by Feeding Prescription Diet for Decreasing Stress. J Appl Anim Welf Sci. 2015;18(4):355-62. doi: 10.1080/10888705.2015.1005301. Epub 2015 Feb 13. PubMed PMID: 25679747.

3: Dela Peña IJ, Kim HJ, de la Peña JB, Kim M, Botanas CJ, You KY, Woo T, Lee YS, Jung JC, Kim KM, Cheong JH. A tryptic hydrolysate from bovine milk αs1-casein enhances pentobarbital-induced sleep in mice via the GABAA receptor. Behav Brain Res. 2016 Oct 15;313:184-90. doi: 10.1016/j.bbr.2016.07.013. Epub 2016 Jul 9. PubMed PMID: 27401107.

4: Landsberg G, Milgram B, Mougeot I, Kelly S, de Rivera C. Therapeutic effects of an alpha-casozepine and L-tryptophan supplemented diet on fear and anxiety in the cat. J Feline Med Surg. 2017 Jun;19(6):594-602. doi: 10.1177/1098612X16669399. Epub 2016 Sep 1. PubMed PMID: 27677831; PubMed Central PMCID: PMC5505228.